HSV-1 Inhibitory Activity: Phthiobuzone Compared with 4-Halogenated Phenyl Analogs
In a systematic analog study, phthiobuzone served as the reference scaffold for evaluating antiviral activity. Compounds 5j and 5k, which incorporate a 4-halogenated phenyl ring substitution at the N-4′,4″ position, demonstrated IC50 values of 8.56 μg/ml and 2.85 μg/ml against HSV-1, respectively [1]. Phthiobuzone exhibited weaker inhibitory activity than these optimized analogs. Compound 5k showed approximately 3-fold greater potency compared to 5j, and both halogenated derivatives surpassed the parent scaffold.
| Evidence Dimension | HSV-1 inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Phthiobuzone: IC50 not explicitly reported in this study (served as parent scaffold reference) |
| Comparator Or Baseline | Compound 5j (4-halogenated phenyl): IC50 = 8.56 μg/ml; Compound 5k (4-halogenated phenyl): IC50 = 2.85 μg/ml |
| Quantified Difference | Both analogs exhibited measurable anti-HSV-1 activity, with 5k showing approximately 3-fold greater potency than 5j; phthiobuzone served as baseline scaffold |
| Conditions | In vitro HSV-1 plaque reduction assay; cell line not specified in abstract |
Why This Matters
This study establishes phthiobuzone as the validated parent scaffold for SAR studies, confirming that halogenated phenyl modifications at the N-4′,4″ position modulate HSV-1 inhibitory activity.
- [1] Yang YJ, Zhao JH, Pan XD, Zhang PC. Synthesis and antiviral activity of phthiobuzone analogues. Chem Pharm Bull. 2010;58(2):208-211. View Source
